molecular formula C24H23FN6O2S B2616095 N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105237-34-0

N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2616095
CAS No.: 1105237-34-0
M. Wt: 478.55
InChI Key: VSRYQPQIJTUIOJ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, a family of receptors critically implicated in cell proliferation, survival, and migration. This compound exerts its effect by targeting the ATP-binding pocket of FGFR, thereby inhibiting autophosphorylation and downstream signaling pathways such as MAPK and PI3K/Akt . Its primary research value lies in the investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is a well-documented feature in a variety of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. Researchers utilize this inhibitor to elucidate the specific roles of FGFR in tumor growth, angiogenesis, and resistance to conventional therapies. The scaffold is part of a class of pyrazolo[3,4-d]pyridazine derivatives designed for high potency and selectivity towards FGFR, making it a valuable chemical probe for dissecting complex signaling networks in vitro and in vivo . Its application is essential for pre-clinical studies aimed at validating FGFR as a therapeutic target and for exploring novel combination treatment regimens to overcome drug resistance in cancer models.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2S/c1-14(2)22-20-12-26-31(19-9-7-16(25)8-10-19)23(20)24(30-29-22)34-13-21(33)28-18-6-4-5-17(11-18)27-15(3)32/h4-12,14H,13H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRYQPQIJTUIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. The structure incorporates a pyrazolo[3,4-d]pyridazine moiety, which has been associated with various pharmacological effects including antiviral and anticancer activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo[3,4-d]pyridazine scaffold. For instance, derivatives of this scaffold have shown promising activity against β-coronaviruses and other viral targets. The mechanism often involves inhibition of specific kinases that are crucial for viral replication.

Table 1: Antiviral Activity of Pyrazolo Derivatives

Compound NameTarget VirusEC50 (μM)Reference
Compound Aβ-coronavirus130.24
Compound BHIV161.38
This compoundTBDTBD

Anticancer Activity

The compound's structure suggests potential interactions with cancer-related pathways. Research indicates that pyrazolo derivatives can act as inhibitors of certain kinases involved in tumor growth and proliferation. This activity is often linked to the ability of these compounds to interfere with signaling pathways critical for cancer cell survival.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa15.5
MCF-722.0
A54918.0

The biological activity of this compound is likely attributed to its ability to modulate kinase activity, particularly those involved in cell signaling pathways related to proliferation and apoptosis. The presence of the thioacetamide group may enhance binding affinity to target proteins.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest moderate metabolic stability; however, further investigations are needed to evaluate its bioavailability and toxicity profile.

Table 3: Pharmacokinetic Properties

PropertyValue
SolubilityLow (0.47 μg/mL)
Metabolic StabilityModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrazolo[3,4-d]pyridazine core distinguishes this compound from analogous pyrazolo[3,4-b]pyridines (e.g., 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine) ). Pyridazines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyridines (one nitrogen), influencing solubility, binding affinity, and metabolic stability.

Feature Target Compound Pyrazolo[3,4-b]pyridine Analog
Core Structure Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-b]pyridine
Nitrogen Arrangement Two adjacent N atoms in pyridazine ring One N atom in pyridine ring
Polarity Higher (due to pyridazine) Moderate

Substituent Effects

  • 4-Fluorophenyl vs. 4-Chlorophenyl : The target compound’s 4-fluorophenyl group enhances metabolic stability and bioavailability compared to the 4-chlorophenyl group in the analog . Fluorine’s electronegativity improves binding precision in hydrophobic pockets.
  • Isopropyl vs.
  • Thioacetamide vs. Acetamide Linkage : The thioether (S-linkage) in the target compound may improve resistance to oxidative degradation compared to oxygen-based linkages.

Q & A

Q. What are the standard protocols for synthesizing this compound, and what parameters require optimization?

The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by thioether formation and acetamide coupling. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C for nucleophilic substitution).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for thiol-alkylation steps.
  • Catalysts : Use of bases like K₂CO₃ for deprotonation.
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are essential for structural characterization?

A combination of methods ensures accurate characterization:

TechniquePurposeExample Data
¹H/¹³C NMR Confirm backbone structure and substituentsδ 7.8–8.2 ppm (pyridazine protons)
HRMS Verify molecular formula[M+H]⁺ m/z calculated vs. observed
HPLC Assess purityRetention time matching reference standards

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening focuses on in vitro assays:

  • Target binding : Fluorescence polarization or SPR for affinity measurements.
  • Enzymatic inhibition : Dose-response curves (IC₅₀ values) against kinases or proteases.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR strategies include:

  • Substituent variation : Modifying the 4-isopropyl or 4-fluorophenyl groups to alter steric/electronic effects.
  • Core replacement : Testing pyrazolo[3,4-d]pyridazine vs. triazolo[4,5-d]pyrimidine analogs.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthesis . Example SAR Table :
DerivativeR₁ GroupIC₅₀ (µM)
Parent compound4-isopropyl2.3
Analog A4-cyclopropyl1.8
Analog B4-trifluoromethyl0.9

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or compound stability. Recommended approaches:

  • Standardized protocols : Replicate assays in multiple labs with controlled variables (pH, temperature).
  • Metabolite analysis : LC-MS to detect degradation products in biological matrices.
  • Orthogonal assays : Compare enzymatic inhibition with cell-based readouts to confirm target engagement .

Q. How can computational tools enhance experimental design for this compound?

Integrate computational and experimental workflows:

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) to optimize synthesis steps.
  • ADME prediction : SwissADME to prioritize derivatives with favorable pharmacokinetics.
  • Dynamic simulations : Molecular dynamics (GROMACS) to study protein-ligand stability .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution.
  • Metabolomics : Identify phase I/II metabolites that may alter activity.
  • Formulation optimization : Use nanoencapsulation or PEGylation to improve solubility and delivery .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to efficiently explore reaction parameters .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., IACUC approval) .

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